molecular formula C19H24N4O2 B12227873 3-Tert-butyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Tert-butyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12227873
M. Wt: 340.4 g/mol
InChI Key: DSTDXCAHXBQCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a pyrrolidine ring, which is further connected to a pyridine carbonyl group. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone.

    Substitution with Tert-butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl halides under basic conditions.

    Methoxylation: The methoxy group is added through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Attachment of Pyrrolidine Ring: The pyrrolidine ring is attached through a condensation reaction with a pyridine carbonyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyridazine or pyridine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-Tert-butyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Pyridazine-bridged cationic diiridium complexes

Uniqueness

3-Tert-butyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C19H24N4O2/c1-19(2,3)16-4-5-17(22-21-16)25-13-14-8-11-23(12-14)18(24)15-6-9-20-10-7-15/h4-7,9-10,14H,8,11-13H2,1-3H3

InChI Key

DSTDXCAHXBQCQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.